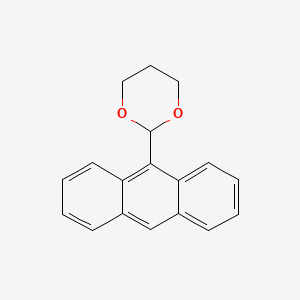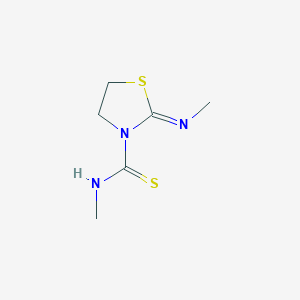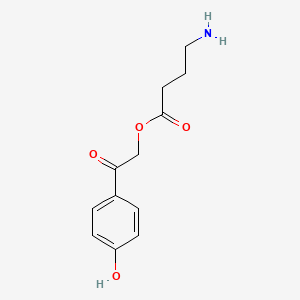![molecular formula C13H8O B12555760 1H-Benz[f]inden-1-one CAS No. 159113-90-3](/img/structure/B12555760.png)
1H-Benz[f]inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benz[f]inden-1-one is a polycyclic aromatic ketone with a unique structure that includes a fused benzene and indene ring system
準備方法
Synthetic Routes and Reaction Conditions: 1H-Benz[f]inden-1-one can be synthesized through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes that ensure high yields and selectivity. For example, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates has been successfully employed to produce indanones in good to excellent yields .
化学反応の分析
Types of Reactions: 1H-Benz[f]inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted indanones
科学的研究の応用
1H-Benz[f]inden-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Benz[f]inden-1-one involves its interaction with various molecular targets and pathways. For instance, its bioactive derivatives may interact with enzymes or receptors, leading to specific biological effects. The exact pathways can vary depending on the specific application and the nature of the derivatives used .
類似化合物との比較
- 1H-Indene-1-one
- 2,3-Dihydro-1H-indene-1-one
- 1H-Indazole
Comparison: 1H-Benz[f]inden-1-one is unique due to its fused benzene and indene ring system, which imparts distinct chemical and physical properties. Compared to 1H-Indene-1-one, it has a more complex structure, leading to different reactivity and applications. 2,3-Dihydro-1H-indene-1-one and 1H-Indazole also share some structural similarities but differ in their specific functional groups and resulting chemical behavior .
特性
CAS番号 |
159113-90-3 |
|---|---|
分子式 |
C13H8O |
分子量 |
180.20 g/mol |
IUPAC名 |
cyclopenta[b]naphthalen-3-one |
InChI |
InChI=1S/C13H8O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-8H |
InChIキー |
GKNABNSMFLSGJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)


![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)

![2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]](/img/structure/B12555728.png)

![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)




![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)
